

Application Notes and Protocols for Determining the Absolute Configuration of Enbezotinib

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Compound of Interest		
Compound Name:	Enbezotinib (enantiomer)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for determining the absolute configuration of the chiral drug Enbezotinib. The protocols outlined below are based on standard industry practices for small molecule pharmaceuticals and are intended to serve as a detailed guide for researchers.

Introduction to Enbezotinib and Stereochemistry

Enbezotinib is an orally bioavailable inhibitor of rearranged during transfection (RET) and SRC family tyrosine kinases, with potential antineoplastic activity.[1] Its chemical structure contains three stereocenters, making the precise determination of its absolute configuration critical for ensuring its therapeutic efficacy and safety. The IUPAC name for the active enantiomer is (15aR,18aS,5S)-35-fluoro-5-methyl-15a,17,18,18a-tetrahydro-16H-4-oxa-7-aza-1(5,3)-cyclopenta[b]pyrazolo[1',5':1,2]pyrimido[4,5-e][2][3]oxazina-3(3,2)-pyridinacyclooctaphan-8-one.[4] The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[5] Therefore, robust and reliable methods for confirming the absolute configuration are a cornerstone of drug development and quality control.

This document details three primary methods for this purpose:

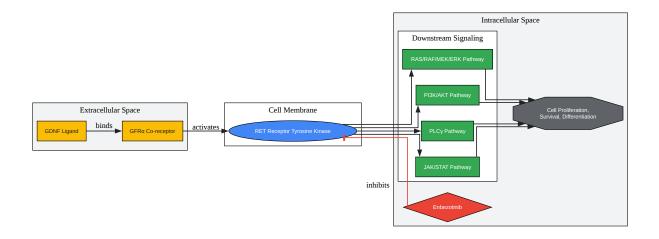
 Single-Crystal X-ray Crystallography (SC-XRD): The gold standard for unambiguously determining the three-dimensional structure of a molecule.[5][6]



- Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.
- Electronic Circular Dichroism (ECD): A chiroptical method that provides information about the stereochemistry of molecules containing chromophores.

Signaling Pathways of Enbezotinib

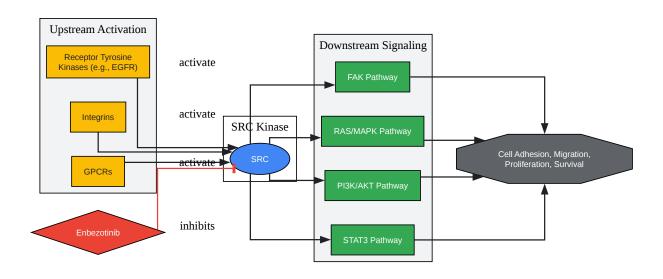
Enbezotinib targets both RET and SRC kinase pathways, which are crucial in the proliferation and survival of certain cancer cells.[1]



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Figure 1: Enbezotinib Inhibition of the RET Signaling Pathway





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Figure 2: Enbezotinib Inhibition of the SRC Signaling Pathway

Experimental Protocols Method 1: Single-Crystal X-ray Crystallography (SC-XRD)

This method provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of X-rays by a single crystal of the compound.[6][7] The spatial arrangement of atoms can be determined, including the absolute stereochemistry.[3]

Figure 3: SC-XRD Experimental Workflow

- Crystallization:
 - Dissolve enantiomerically pure Enbezotinib in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water) to near saturation.



- Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain high-quality single crystals.
- For difficult-to-crystallize compounds, co-crystallization with a suitable chiral auxiliary may be employed.[8]
- Crystal Selection and Mounting:
 - Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
 - Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
- Data Collection:
 - Mount the goniometer head on the X-ray diffractometer.
 - Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
 - Use a suitable X-ray source (e.g., Cu Kα radiation) for data collection.
 - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data using least-squares methods.
- Absolute Configuration Determination:
 - The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data.



• The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 indicates the opposite configuration.[9]

Exemplary Crystallographic Data for Enbezotinib

Parameter	Exemplary Value
Empirical Formula	C21H21FN6O3
Formula Weight	424.43 g/mol
Crystal System	Orthorhombic
Space Group	P212121
a, b, c (Å)	10.123(4), 15.456(6), 25.789(9)
α, β, γ (°)	90, 90, 90
Volume (ų)	4035(3)
Z	8
Density (calculated)	1.398 g/cm ³
Radiation	Cu Kα (λ = 1.54178 Å)
Temperature	100(2) K
Flack Parameter	0.02(4)

Method 2: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known stereoisomer, the absolute configuration can be determined.[11]

Figure 4: VCD Experimental and Computational Workflow

• Sample Preparation:



- Dissolve a sufficient amount of enantiomerically pure Enbezotinib in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M.
- The choice of solvent is critical and should be one in which the compound is soluble and that has minimal interference in the spectral regions of interest.
- VCD and IR Spectroscopy:
 - Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
 - Collect data over a relevant spectral range (e.g., 2000-1200 cm⁻¹) at a suitable resolution (e.g., 4 cm⁻¹).
 - Accumulate scans for an adequate period to achieve a good signal-to-noise ratio.
- Quantum Chemical Calculations:
 - Perform a conformational search for one enantiomer of Enbezotinib using a suitable molecular mechanics force field.
 - Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
 - Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
 - Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.
- Spectral Comparison and Assignment:
 - Compare the experimental VCD spectrum with the calculated spectrum.
 - If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.



 If the spectra are mirror images, the absolute configuration is opposite to that used in the calculation.

Exemplary VCD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental Wavenumber (cm ⁻¹)	Experimental VCD Sign	Calculated Wavenumber (cm ⁻¹)	Calculated VCD Sign
1685	+	1690	+
1620	-	1625	-
1540	+	1545	+
1480	-	1482	-
1390	+	1395	+

Method 3: Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[12] Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.[13]

- Sample Preparation:
 - Dissolve enantiomerically pure Enbezotinib in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum UV absorbance of approximately 1.0.
- ECD and UV-Vis Spectroscopy:
 - Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).
- Quantum Chemical Calculations:
 - Similar to the VCD protocol, perform a conformational analysis and geometry optimization for one enantiomer of Enbezotinib.



- Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies, oscillator strengths, and rotational strengths.
- Generate a Boltzmann-averaged calculated ECD spectrum.
- Spectral Comparison and Assignment:
 - Compare the experimental ECD spectrum with the calculated spectrum.
 - The absolute configuration is assigned based on the agreement between the experimental and calculated Cotton effects (positive and negative peaks).

Exemplary ECD Data for Enbezotinib ((15aR,18aS,5S)-enantiomer)

Experimental Wavelength (nm)	Experimental Δε (M ⁻¹ cm ⁻¹)	Calculated Wavelength (nm)	Calculated Δε (M ⁻¹ cm ⁻¹)
320	+15.2	318	+18.5
285	-8.6	288	-10.2
250	+25.8	248	+30.1
220	-12.1	222	-15.4

Summary and Conclusion

The determination of the absolute configuration of Enbezotinib is a critical step in its development and manufacturing. Single-crystal X-ray crystallography offers the most definitive assignment. However, when suitable crystals cannot be obtained, chiroptical methods such as VCD and ECD, in conjunction with quantum chemical calculations, provide reliable alternatives for determining the absolute configuration in solution. The protocols and exemplary data presented in these application notes provide a framework for the successful stereochemical characterization of Enbezotinib.

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